Cas no 2007393-04-4 ((1-Methylsulfonylpiperidin-4-yl)methylurea)

(1-Methylsulfonylpiperidin-4-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- N-[[1-(Methylsulfonyl)-4-piperidinyl]methyl]urea
- Z975248846
- (1-Methylsulfonylpiperidin-4-yl)methylurea
- EN300-7539707
- 2007393-04-4
- [(1-methanesulfonylpiperidin-4-yl)methyl]urea
-
- インチ: 1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
- InChIKey: RBSBLLJCVHSJMS-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CCC(CNC(N)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 235.09906259g/mol
- どういたいしつりょう: 235.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.07±0.46(Predicted)
(1-Methylsulfonylpiperidin-4-yl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7539707-2.5g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95.0% | 2.5g |
$2071.0 | 2025-02-24 | |
Enamine | EN300-7539707-5.0g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95.0% | 5.0g |
$3065.0 | 2025-02-24 | |
1PlusChem | 1P028SCC-2.5g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 2.5g |
$2622.00 | 2023-12-19 | |
1PlusChem | 1P028SCC-10g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 10g |
$5680.00 | 2023-12-19 | |
1PlusChem | 1P028SCC-250mg |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 250mg |
$710.00 | 2023-12-19 | |
Aaron | AR028SKO-10g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Aaron | AR028SKO-1g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 1g |
$1479.00 | 2025-02-16 | |
1PlusChem | 1P028SCC-50mg |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 50mg |
$354.00 | 2023-12-19 | |
Aaron | AR028SKO-500mg |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95% | 500mg |
$1158.00 | 2025-02-16 | |
Enamine | EN300-7539707-0.05g |
[(1-methanesulfonylpiperidin-4-yl)methyl]urea |
2007393-04-4 | 95.0% | 0.05g |
$245.0 | 2025-02-24 |
(1-Methylsulfonylpiperidin-4-yl)methylurea 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
(1-Methylsulfonylpiperidin-4-yl)methylureaに関する追加情報
Compound CAS No. 2007393-04-4: (1-Methylsulfonylpiperidin-4-yl)methylurea
The compound with CAS No. 2007393-04-4, commonly referred to as (1-Methylsulfonylpiperidin-4-yl)methylurea, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring substituted with a methylsulfonyl group at the 1-position and a methylurea moiety at the 4-position. These structural elements contribute to its diverse chemical properties and potential applications in drug design and development.
Recent studies have highlighted the importance of methylsulfonyl groups in modulating the pharmacokinetic profiles of bioactive compounds. The presence of this group in (1-Methylsulfonylpiperidin-4-yl)methylurea suggests that it may exhibit enhanced solubility and stability, making it an attractive candidate for therapeutic applications. Furthermore, the piperidine ring is known for its ability to form hydrogen bonds, which can significantly influence the compound's interactions with biological targets.
The methylurea moiety in this compound adds another layer of complexity to its structure. Urea derivatives are well-documented for their ability to act as inhibitors of various enzymes, particularly those involved in signal transduction pathways. This makes (1-Methylsulfonylpiperidin-4-yl)methylurea a promising lead compound for the development of novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
From a synthetic perspective, the construction of (1-Methylsulfonylpiperidin-4-yl)methylurea involves a series of carefully designed reactions that highlight the versatility of modern organic chemistry techniques. The synthesis typically begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group at the 1-position. This is achieved through a combination of nucleophilic substitution and oxidation reactions, ensuring high regioselectivity and yield.
Once the piperidine derivative is obtained, the attachment of the methylurea group at the 4-position requires precise control over reaction conditions to avoid unwanted side reactions. This step often involves coupling reactions or amidation techniques, depending on the specific functional groups present. The final product is then purified using chromatographic methods to ensure high purity and quality.
In terms of biological activity, (1-Methylsulfonylpiperidin-4-yl)methylurea has shown promising results in preliminary assays targeting key enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cell proliferation and survival pathways. This suggests that it could serve as a lead compound for developing anti-cancer therapies with improved efficacy and reduced toxicity.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of (1-Methylsulfonylpiperidin-4-yl)methylurea for various biological targets. These computational models provide valuable insights into the molecular interactions that govern its bioactivity, guiding further optimization efforts.
Another area of interest lies in exploring the potential of (1-Methylsulfonylpiperidin-4-yl)methylurea as a drug delivery agent. Its structural features suggest that it could serve as a scaffold for attaching additional functional groups or drug payloads, enhancing its versatility in therapeutic applications.
In conclusion, (1-Methylsulfonylpiperidin-4-yl)methylurea represents a compelling example of how modern chemical synthesis and pharmacological research can converge to create innovative compounds with significant therapeutic potential. As research continues to uncover its full spectrum of biological activities and applications, this compound is poised to play a crucial role in advancing drug discovery and development efforts.
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